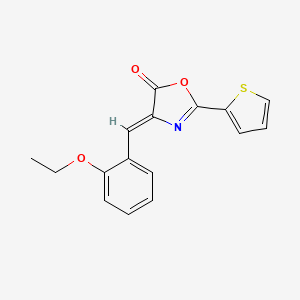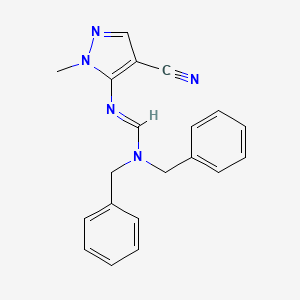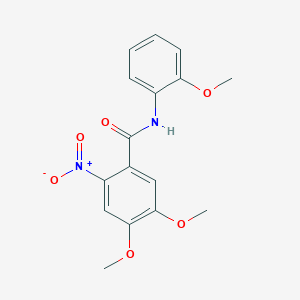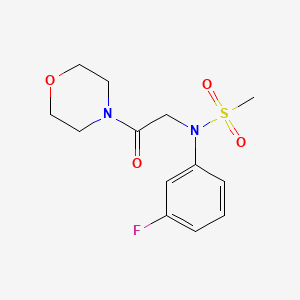![molecular formula C14H13ClN2O3S B5801372 N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5801372.png)
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide, also known as CPT-11, is a potent anticancer drug that has been used in the treatment of various types of cancer, including colorectal, ovarian, and lung cancer. This drug has been extensively studied in the scientific community due to its potential therapeutic benefits and its unique mechanism of action.
Mecanismo De Acción
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide exerts its anticancer effects by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. In addition, N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage and inhibit DNA replication and transcription, leading to cell death. In addition, N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been shown to induce apoptosis in cancer cells, leading to the elimination of cancer cells from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide in lab experiments is its potent anticancer activity. This drug has been shown to be effective in the treatment of various types of cancer, making it a valuable tool for cancer research. However, one of the limitations of using N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide in lab experiments is its potential toxicity. High doses of this drug can cause serious side effects, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide. One area of research is the development of new formulations of this drug that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide, which can help to improve patient outcomes. Finally, research is needed to identify new targets for N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide, which can help to expand its use in the treatment of cancer.
Métodos De Síntesis
The synthesis of N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide involves a multi-step process that starts with the reaction of irinotecan with acetic anhydride to form the intermediate compound, 7-ethyl-10-hydroxycamptothecin (SN-38). This intermediate is then reacted with 2-(2-thienyl)ethylamine and 2-chlorophenoxyacetic acid to form the final product, N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide.
Aplicaciones Científicas De Investigación
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been extensively studied in the scientific community due to its potential therapeutic benefits in the treatment of cancer. It has been shown to be effective in the treatment of various types of cancer, including colorectal, ovarian, and lung cancer. In addition, N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been shown to have synergistic effects when used in combination with other anticancer drugs, such as cisplatin and paclitaxel.
Propiedades
IUPAC Name |
[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-11-5-1-2-6-12(11)19-9-14(18)20-17-13(16)8-10-4-3-7-21-10/h1-7H,8-9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXRTTHABGMOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)ON=C(CC2=CC=CS2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)O/N=C(/CC2=CC=CS2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5801290.png)



![benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate](/img/structure/B5801320.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801327.png)
![3-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5801329.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)

![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5801364.png)
![2-[(2-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5801375.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5801378.png)

